(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-17-6-8-18(9-7-17)12-14-31(27,28)24-16-23(26)25-13-4-5-20(25)19-10-11-21(29-2)22(15-19)30-3/h6-12,14-15,20,24H,4-5,13,16H2,1-3H3/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWOTBVBWCMQH-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)N2CCCC2C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)N2CCCC2C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a complex structure characterized by an ethenesulfonamide backbone, which is known for its ability to interact with various biological targets. The presence of the 3,4-dimethoxyphenyl and 4-methylphenyl groups contributes to its biological properties by enhancing hydrophobic interactions and potentially influencing receptor selectivity.
Molecular Structure
| Component | Description |
|---|---|
| Core Structure | Ethenesulfonamide |
| Substituents | 3,4-Dimethoxyphenyl, 4-Methylphenyl |
| Functional Groups | Sulfonamide group |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate their activity, leading to various biological effects including:
- Anticancer Activity : The compound exhibits potent anticancer properties by inhibiting cancer cell proliferation. Research indicates that it disrupts microtubule formation and mitotic spindle assembly, leading to cell cycle arrest .
- Receptor Antagonism : It has been identified as a selective antagonist for endothelin receptors (ET receptors), which are implicated in cardiovascular diseases. The structure-activity relationship studies suggest that specific substitutions enhance selectivity towards ETB receptors over ETA receptors .
Structure-Activity Relationship (SAR)
Recent studies have employed quantitative structure-activity relationship (QSAR) models to elucidate the factors influencing the biological activity of ethenesulfonamide derivatives. Key findings include:
- Electronic Descriptors : Parameters such as (highest occupied molecular orbital energy) significantly correlate with anticancer activity.
- Hydrophobicity : The hydrophobic nature of substituents on the phenyl rings enhances binding affinity to biological targets.
- Steric Factors : The presence of bulky groups may influence the compound's ability to interact with target sites effectively .
QSAR Model Summary
| Descriptor | Value |
|---|---|
| 0.81 | |
| Adjusted | 0.585 |
| F-statistic | 9.742 |
| P-value | <0.0001 |
Anticancer Studies
In a series of experiments involving various analogs of this compound, significant reductions in tumor size were observed in vivo. For instance, one derivative demonstrated increased permeability across the blood-brain barrier compared to traditional antimitotic agents, suggesting potential for treating brain tumors .
Receptor Binding Studies
Binding affinity studies showed that modifications on the phenyl moiety can enhance selectivity for ETB receptors, which is crucial for developing targeted therapies for cardiovascular conditions .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. The following applications have been noted:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the 3,4-dimethoxyphenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacology : Research has shown that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety . The specific structural motifs in this compound may influence its affinity for certain receptors.
Biochemical Research
The compound's sulfonamide group is known for its role in enzyme inhibition. Studies have indicated that sulfonamides can act as inhibitors for various enzymes involved in metabolic pathways:
- Carbonic Anhydrase Inhibition : Sulfonamides are traditionally known to inhibit carbonic anhydrases, which are critical in maintaining acid-base balance in organisms. This property can be leveraged in developing treatments for conditions like glaucoma and epilepsy .
Synthetic Methodology
The synthesis of (E)-N-[2-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide involves several steps that can be optimized for yield and purity:
- Multi-Step Synthesis : The synthetic pathway typically involves the formation of the pyrrolidine scaffold followed by the introduction of the sulfonamide and methoxy groups. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Case Study 1: Anticancer Properties
A study conducted on related pyrrolidine compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways. The study highlighted the importance of substituents on the pyrrolidine ring in enhancing biological activity .
Case Study 2: Neuropharmacological Effects
In a pharmacological assessment of similar compounds, researchers found that certain derivatives exhibited anxiolytic effects in animal models. These findings suggest that this compound may also possess neuroactive properties worth exploring further .
Chemical Reactions Analysis
Pyrrolidine Ring Formation
-
Reaction : Cyclization of γ-aminoketones or reductive amination of 1,4-diketones with ammonia derivatives.
Example: A pyrrolidine precursor (2-(3,4-dimethoxyphenyl)pyrrolidine) is synthesized via acid-catalyzed cyclization of 4-chloro-1-(3,4-dimethoxyphenyl)butan-1-one with ammonium acetate .
Conditions : Acetic acid, 80–100°C, 12–24 hours.
Sulfonamide Coupling
-
Reaction : Condensation of the pyrrolidine intermediate with a sulfonating agent.
Example: Reaction of 2-(4-methylphenyl)ethenesulfonyl chloride with the pyrrolidine-ethylamide intermediate in dichloromethane (DCM) under nitrogen .
Conditions : Triethylamine (TEA) as base, 0–5°C, 4–6 hours.
Ethenesulfonamide Formation
-
Reaction : Wittig or Horner-Wadsworth-Emmons olefination to introduce the ethene spacer.
Example: A (4-methylphenyl)ethenesulfonyl group is attached via coupling of a sulfonyl chloride with a stabilized ylide .
Sulfonamide Group
-
Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding sulfonic acid and amine byproducts.
Conditions : 6 M HCl, reflux (110°C, 8 hours) . -
Nucleophilic Substitution : The sulfonamide’s NH group participates in alkylation or acylation reactions.
Pyrrolidine Ring
-
Oxidation : The pyrrolidine ring undergoes oxidation with KMnO₄ or RuO₄ to form γ-lactams .
-
Ring-Opening : Reacts with strong electrophiles (e.g., alkyl halides) to generate open-chain amines.
Ethene Spacer
-
Electrophilic Addition : The double bond reacts with bromine (Br₂) in CCl₄ to form a dibromide adduct.
-
Photochemical [2+2] Cycloaddition : Forms cyclobutane derivatives under UV light .
Thermal Degradation
-
Pyrolysis : At >250°C, the compound decomposes into:
-
3,4-Dimethoxyphenylpyrrolidine
-
4-Methylstyrene sulfonic acid
-
Photodegradation
-
UV Exposure : Cleavage of the ethene sulfonamide bond generates:
-
2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl acetamide
-
4-Methylbenzenesulfinic acid
-
Reaction Optimization Data
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine Cyclization | AcOH, 90°C, 18 hr | 72 | |
| Sulfonamide Coupling | DCM, TEA, 0°C, 6 hr | 68 | |
| Ethene Spacer Formation | Wittig reagent, THF, –10°C, 2 hr | 85 |
Mechanistic Insights
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Functional Groups: The target compound’s ethenesulfonamide group distinguishes it from analogues with imine (e.g., ) or carboxylic acid (e.g., ) functionalities. The 3,4-dimethoxyphenyl substituent is shared with the compound in , but its linkage to a pyrrolidine-1-yl group (vs. pyrrolidin-2-imine) may alter electronic effects and steric bulk, impacting receptor affinity .
Physicochemical Properties: The p-methylphenyl group in the target compound increases hydrophobicity relative to the triazine-containing analogue in , which has polar dimethylamino groups. This could result in higher logP values, favoring passive diffusion across biological membranes . Phosphate salts (e.g., ) typically improve aqueous solubility compared to free bases, suggesting the target compound may require formulation optimization for bioavailability .
In contrast, imine-containing analogues () might exhibit redox-modulating properties .
Research Findings and Limitations
- Similarity Analysis Methods : Computational studies using fingerprint-based or graph-based similarity metrics (e.g., Tanimoto coefficient) would classify the target compound as distinct from and derivatives due to its unique sulfonamide and ketone bridge .
- Experimental Gaps: No empirical data on binding affinity, toxicity, or solubility were found in the provided evidence. Further synthesis and testing are required to validate hypotheses.
Q & A
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, flow chemistry systems (e.g., continuous reactors) improve reproducibility and reduce side reactions .
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize degradation.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–3.5 ppm) and sulfonamide groups (δ 3.0–3.5 ppm). The (E)-ethenyl group shows a doublet near δ 6.5–7.0 ppm (J = 15–16 Hz) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from dimethoxyphenyl and methylphenyl substituents .
- X-ray Crystallography : Resolve the (E)-configuration and pyrrolidine ring conformation. Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) and refine structures using SHELXL .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) functional groups .
Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentration-time curves. Poor in vivo activity may stem from rapid metabolism or low permeability .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. For example, demethylation of dimethoxyphenyl groups may reduce target binding .
- Species-Specific Differences : Compare enzyme orthologs (e.g., human vs. rodent CYP450 isoforms) using molecular docking (AutoDock Vina) to predict metabolic stability .
Advanced: What strategies are effective for optimizing the synthesis of the pyrrolidin-1-yl moiety while minimizing side reactions?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to couple pyrrolidine with aryl halides. Use ligands like XPhos to enhance selectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote hydrolysis. Add molecular sieves to scavenge water .
- Temperature Control : Lower reaction temperatures (0–25°C) reduce racemization of chiral centers in pyrrolidine .
Advanced: How can computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions between the sulfonamide group and target proteins (e.g., kinases). Prioritize targets with hydrophobic pockets compatible with the 4-methylphenyl group .
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
